Lithium formate monohydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
lithium;formate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKCPVJSPEDON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635737 | |
| Record name | Lithium formate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-23-2 | |
| Record name | Lithium formate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium formate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formic acid, lithium salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM FORMATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQS5S890B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Crystallographic and Structural Elucidation of Lithium Formate Monohydrate
Crystal Growth Methodologies and Optimization
The successful cultivation of high-quality lithium formate (B1220265) monohydrate crystals is foundational to its study and application. Various techniques have been developed and optimized to achieve this, primarily centered around solution-based methods.
Solution Growth Techniques
Solution growth is the predominant method for cultivating lithium formate monohydrate crystals. ijeas.orgrspublication.com This technique involves dissolving the commercially available this compound salt in a suitable solvent, typically double-distilled water, to create a saturated or supersaturated solution. ijeas.orgrspublication.comresearchgate.net The purity of the initial material is often enhanced through a recrystallization process before the main growth experiment. rspublication.com The prepared solution is then stirred for an extended period, often around two to three hours, to ensure homogeneity before being filtered to remove any particulate impurities. ijeas.orgresearchgate.net
Slow Evaporation Methodologies
The slow evaporation technique is a widely employed solution growth method for this compound. ijeas.orgrspublication.comresearchgate.net After preparing a saturated solution, it is transferred into a growth vessel, which is then covered, often with a perforated material like polythene paper, to allow for controlled solvent evaporation. rspublication.comresearchgate.net The vessel is maintained in a vibration-free environment to prevent disturbances that could lead to the formation of polycrystalline material or other defects. rspublication.com Over a period of approximately 30 to 35 days, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of single crystals. ijeas.orgrspublication.com
Effects of Growth Parameters on Crystal Quality
Several parameters critically influence the quality of the resulting this compound crystals. The rate of evaporation is a key factor; a slower rate generally promotes the growth of larger, more perfect crystals. The temperature of the growth environment and the degree of supersaturation of the solution are also crucial. kamarajcollege.ac.innih.gov Maintaining a constant temperature is vital, and solubility studies are often conducted across a range of temperatures (e.g., 30 to 60 °C) to determine the optimal conditions for creating saturated and supersaturated solutions. ijeas.orgrspublication.comresearchgate.net The pH of the solution and the presence of impurities can also significantly impact nucleation and growth rates, thereby affecting the final crystal quality. kamarajcollege.ac.innasa.gov
Role of Additives/Dopants in Crystal Growth (e.g., Magnesium Sulfate)
The introduction of additives or dopants into the growth solution is a strategy used to modify the properties of this compound crystals. For instance, magnesium sulfate (B86663) has been used as a dopant. ijeas.orgresearchgate.net To achieve this, a specific mole percentage (e.g., 1 mole%) of the dopant is added to the lithium formate solution. ijeas.orgresearchgate.net The presence of magnesium sulfate has been observed to increase the solubility of this compound. ijeas.org While the fundamental orthorhombic crystal structure is not altered by the addition of magnesium sulfate, the dopant can influence various physical properties of the crystal. ijeas.orgresearchgate.net For example, doping with magnesium sulfate has been shown to enhance the second-harmonic generation (SHG) efficiency and the laser damage threshold of the crystals. ijeas.org The incorporation of the dopant into the crystal lattice is confirmed by techniques such as energy-dispersive X-ray analysis (EDAX). ijeas.org
Advanced Structural Characterization Techniques
To understand the precise atomic arrangement within this compound, sophisticated analytical methods are employed. Single-crystal X-ray diffraction stands out as the definitive technique for this purpose.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
For this compound, SC-XRD analysis confirms that it crystallizes in the orthorhombic system with the non-centrosymmetric space group Pbn2₁. rspublication.com The analysis involves irradiating a single crystal with an X-ray beam, typically from a MoKα source (λ = 0.71069 Å), and measuring the resulting diffraction pattern. rspublication.comuni-ulm.de The positions and intensities of the diffracted beams are used to construct a model of the electron density within the crystal, from which the atomic positions can be inferred. uu.nl High-resolution X-ray diffraction (HRXRD) can further be used to assess the crystalline perfection, confirming the high quality of the grown crystals.
The lattice parameters obtained from SC-XRD studies for both undoped and doped this compound crystals are consistent, indicating that the introduction of dopants like magnesium sulfate does not significantly alter the fundamental crystal structure. ijeas.orgresearchgate.net
Below is a table summarizing the crystallographic data for undoped and doped this compound obtained from SC-XRD analysis.
| Parameter | Undoped this compound | Magnesium Sulfate Doped this compound | Copper Sulfate Doped this compound |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pbn2₁ | - | - |
| a (Å) | - | 4.915(3) | 4.881(2) |
| b (Å) | - | 6.510(1) | 6.491(2) |
| c (Å) | - | 9.983(4) | 9.967(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
Data compiled from multiple research sources. researchgate.net
Determination of Crystal System and Space Group
This compound, with the chemical formula HCOOLi·H₂O, crystallizes in the orthorhombic crystal system. This system is characterized by three unequal crystallographic axes that are mutually perpendicular. Extensive crystallographic studies have unequivocally assigned it to the non-centrosymmetric space group Pbn2₁ (No. 33), which is a standard setting of Pna2₁. The absence of a center of symmetry in this space group is a critical structural feature that directly gives rise to the material's notable piezoelectric and second-harmonic generation (SHG) properties.
Lattice Parameter Determination
The dimensions of the unit cell of this compound have been precisely measured using single-crystal X-ray diffraction. These lattice parameters define the repeating unit of the crystal structure. The accepted values are presented in the table below.
| Lattice Parameter | Value (Å) |
| a | 6.503(2) |
| b | 9.983(3) |
| c | 4.855(2) |
| Unit Cell Volume (V) | 314.9 ų |
| Data sourced from reference. The numbers in parentheses represent the standard uncertainty in the last digit. |
These parameters are fundamental for indexing diffraction patterns and for the detailed modeling of the crystal structure.
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used for the phase identification of crystalline materials. The PXRD pattern of this compound provides a unique fingerprint, characterized by a series of diffraction peaks at specific Bragg angles (2θ). Each peak corresponds to a specific set of crystallographic planes (hkl) in the orthorhombic lattice. Analysis of the PXRD pattern allows for routine phase identification, assessment of sample purity, and verification of the crystal structure by comparing the experimental pattern with one calculated from single-crystal data.
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection
For applications in fields like nonlinear optics, the quality of the single crystal is paramount. High-Resolution X-ray Diffraction (HRXRD) is an essential tool for evaluating the crystalline perfection of this compound single crystals. This technique can quantify structural defects, such as mosaic spread, lattice strain, and the presence of low-angle grain boundaries. HRXRD studies have been instrumental in optimizing crystal growth processes to produce large, high-quality single crystals with minimal defects, which is a prerequisite for their effective use in optical and piezoelectric devices.
Neutron Diffraction Studies of Crystal Structure
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for locating light atoms like hydrogen. Neutron diffraction studies have been crucial in providing a complete and accurate picture of the this compound structure. Because neutrons scatter from atomic nuclei, they can precisely determine the positions of the hydrogen atoms in both the formate ion (H-COO⁻) and the water molecule (H₂O). This has enabled a detailed and unambiguous description of the hydrogen bonding network, which is a defining feature of this crystal.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of this compound is stabilized by a complex three-dimensional network of ionic bonds and hydrogen bonds. The lithium ions (Li⁺) are coordinated by oxygen atoms from both the formate ions and the water molecules. Crucially, the water molecules and formate ions are linked together through an extensive network of O-H···O hydrogen bonds.
Neutron diffraction data has revealed the precise geometry of this network:
The water molecule acts as a hydrogen bond donor, with its two hydrogen atoms forming bonds to oxygen atoms of two separate formate ions.
The oxygen atom of the water molecule, in turn, acts as a hydrogen bond acceptor, receiving hydrogen bonds from the C-H groups of neighboring formate ions.
This intricate arrangement of hydrogen bonds effectively links all the constituent ions and molecules, contributing significantly to the stability and mechanical properties of the crystal.
Crystal Morphology and Growth Habit Analysis
The external shape, or morphology, of a crystal is a macroscopic reflection of its internal atomic arrangement and the conditions under which it grew. This compound crystals grown from aqueous solutions typically exhibit a prismatic or tabular habit. The observed crystal faces are indexed to specific crystallographic planes of the orthorhombic lattice. The relative growth rates of these different faces, which can be influenced by factors such as supersaturation, temperature, and the presence of impurities in the growth solution, determine the final crystal shape. Control over the crystal habit is important for practical applications, as it affects the ease of handling, processing, and orienting the crystal for specific optical or piezoelectric measurements.
Periodic Bond Chain (PBC) Theory Application
The theoretical growth morphology of this compound (LFM) has been successfully elucidated using the Periodic Bond Chain (PBC) theory. researcher.liferesearchgate.net This theory, developed by Hartman and Perdok, provides a framework for predicting crystal morphology based on the strength and periodicity of bonds within the crystal structure. researchgate.netmdpi.com In principle, the PBC theory posits that crystal faces can be classified into three types based on the number of periodic bond chains they contain: F (flat) faces, which contain two or more PBCs; S (stepped) faces, with one PBC; and K (kinked) faces, with no PBCs. F-faces are the slowest growing and, therefore, the most likely to be morphologically important, defining the crystal's habit.
For this compound, which crystallizes in the orthorhombic system, the application of PBC theory has allowed for the derivation of its theoretical growth shape. researcher.liferesearchgate.net This theoretical morphology has been compared with the shapes of experimentally grown synthetic crystals. researcher.liferesearchgate.net The analysis involves identifying the strong bonds that form continuous chains within the LFM structure. These chains consist of coordinated lithium ions, formate anions, and water molecules.
A key outcome of applying the PBC theory to LFM is the determination of surface anisotropy factors (ξhkl) for the different crystal faces. researcher.liferesearchgate.netresearchgate.netkisti.re.kr The attachment energy (Eatt), which is the energy released per molecule upon attachment to a specific crystal face (hkl), is a critical parameter derived from this analysis. researchgate.net According to the theory, the relative growth rate of a crystal face is directly related to its attachment energy. researchgate.netmdpi.com Faces with lower attachment energies grow more slowly and are more prominent in the final crystal morphology. By calculating these energies, the theoretical habit of the LFM crystal can be constructed and visualized.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbn2₁ |
| a | 6.49 Å |
| b | 9.98 Å |
| c | 4.86 Å |
| Z | 4 |
Data sourced from foundational crystallographic studies.
Surface Growth Mechanisms and Kinetic Studies
The growth of this compound crystals from solution is governed by complex surface processes and kinetics. Studies have investigated these phenomena to understand and control the crystal's final quality and size. The growth is influenced by factors such as supersaturation, temperature, pH, and the presence of impurities or dopants. researchgate.net
Kinetic studies often involve the determination of nucleation parameters based on classical nucleation theory. researchgate.netresearchgate.net This includes evaluating the induction period, which is the time required for the formation of stable nuclei in a supersaturated solution. researchgate.net From the induction period, critical nucleation parameters such as the interfacial tension between the crystal and the solution, the radius of the critical nucleus, and the critical free energy change for nucleation can be determined. researchgate.netscience.gov
The actual mechanism of layer integration onto the crystal surface has been analyzed using models such as the Burton-Cabrera-Frank (BCF) theory, which describes spiral growth initiated by screw dislocations, and two-dimensional nucleation models. researchgate.net Research on LFM has applied Bennema's modification of the BCF surface diffusion model to determine growth parameters. cqvip.com The relationship between the relative growth rate (R) of a face and its attachment energy (Eatt) depends on the dominant growth mechanism. researchgate.net For instance, the crystal habit can appear more isometric under a linear BCF law, while it may take on more extreme shapes when a quadratic BCF law or a polynucleation model is applicable. researchgate.net
The solubility of this compound is a fundamental aspect of its growth kinetics, exhibiting a positive temperature coefficient, meaning its solubility increases with temperature. researchgate.netmdpi.com This characteristic is crucial for designing crystallization processes, such as the slow evaporation or slow cooling methods used for growing large, high-quality single crystals. researchgate.net
Table 2: Selected Nucleation Parameters for this compound
| Parameter | Description |
|---|---|
| Induction Period (τ) | Time elapsed before the detection of crystal nuclei. researchgate.net |
| Interfacial Tension (γ) | The surface energy per unit area of the crystal-solution interface. researchgate.netresearchgate.net |
| Critical Nucleus Radius (r*) | The minimum radius a crystal nucleus must attain to be stable and grow. researchgate.net |
| Critical Free Energy (ΔG*) | The energy barrier that must be overcome for nucleation to occur. researchgate.netscience.gov |
These parameters are typically determined experimentally under specific conditions of supersaturation and temperature.
Spectroscopic Investigations of Lithium Formate Monohydrate
Vibrational Spectroscopy
Vibrational spectroscopy provides detailed insights into the molecular structure and bonding within a crystal lattice. For lithium formate (B1220265) monohydrate, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been employed to study its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy of lithium formate monohydrate reveals characteristic absorption bands corresponding to the vibrations of the formate ion (HCOO⁻) and the water of hydration. The internal fundamentals of the formate ion have been investigated using isotopically substituted compounds. researchgate.net Studies have shown that the internal vibrations of the formate ion are not strongly coupled with the external lattice vibrations. researchgate.net
The FT-IR spectrum is characterized by prominent peaks assigned to various vibrational modes. For instance, the O-H stretching vibrations of the water molecule typically appear in the high-frequency region. The carboxylate group (COO⁻) of the formate ion gives rise to strong asymmetric and symmetric stretching bands. The C-H stretching and bending vibrations are also clearly identifiable.
A representative table of significant FT-IR peaks for this compound is provided below. These assignments are based on data from various spectroscopic studies. arxiv.org
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3400 - 3100 | O-H stretching of water |
| ~2900 | C-H stretching |
| ~1610 | Asymmetric COO⁻ stretching |
| ~1421 | C-H in-plane bending |
| ~1360 | Symmetric COO⁻ stretching |
| ~780 | OCO bending (scissoring) |
Raman Spectroscopy (including Low-Frequency and Isotopic Studies)
Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar vibrations. In this compound, Raman studies have been crucial in assigning the lattice modes and understanding intermolecular interactions. researchgate.net
Low-frequency Raman spectroscopy has been particularly useful in investigating the lattice vibrations involving the lithium ion and the water molecule. cdnsciencepub.com The spectra reveal distinct bands corresponding to the translational and librational modes of the formate ions and water molecules within the crystal lattice. researchgate.netcdnsciencepub.com For example, twisting and wagging modes of the HCOO⁻ ion are observed in the range of 129-133 cm⁻¹ and 164-174 cm⁻¹, respectively. cdnsciencepub.com
Isotopic substitution studies, using isotopes such as ⁶Li/⁷Li and H/D, have been instrumental in the definitive assignment of vibrational modes. researchgate.net By observing the shifts in Raman bands upon isotopic replacement, researchers can confidently attribute specific vibrations to particular atomic motions. For instance, the effect of lithium isotope substitution on the Raman molecular vibrations has been measured to identify isotopic shifts. nih.govresearchgate.net This method has proven valuable in confirming the assignments of both internal and external modes. researchgate.net
The table below summarizes key Raman bands and their assignments for this compound.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~2980 | C-H stretching |
| ~1600 | Asymmetric COO⁻ stretching |
| ~1370 | Symmetric COO⁻ stretching |
| ~1070 | C-H in-plane bending |
| 164 - 174 | Wagging modes of HCOO⁻ |
| 129 - 133 | Twisting modes of HCOO⁻ |
| 70 - 80 | Rocking modes of HCOO⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the chemical environment of specific nuclei. For this compound, ¹H and ¹³C NMR provide direct information about the carbon skeleton and the protons within the molecule. bhu.ac.in
The ¹H NMR spectrum of this compound in a suitable solvent like D₂O typically shows a singlet for the formate proton. The chemical shift of this proton is influenced by its electronic environment.
The ¹³C NMR spectrum provides information about the carbon atom in the formate ion. bhu.ac.in A single resonance is expected for the carboxyl carbon. The chemical shift value is characteristic of a carboxylate carbon. In some cases, proton-coupled ¹³C NMR can be used to observe the coupling between the carbon and the directly attached proton, which can provide further structural confirmation. bhu.ac.in
The following table presents typical NMR chemical shifts for this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
| ¹H | ~8.4 | Singlet | D₂O |
| ¹³C | ~170 | Singlet | D₂O |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for Dosimetry Research)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique used to study materials with unpaired electrons. This compound has emerged as a highly sensitive material for EPR dosimetry, a method for measuring absorbed doses of ionizing radiation. researcher.lifeaesj.net When irradiated, stable free radicals are formed in the material, and the concentration of these radicals, which is proportional to the absorbed dose, can be quantified using EPR spectroscopy. aesj.net Compared to the standard dosimetric material, L-alanine, this compound is reported to be more sensitive. osti.gov
The dosimetric EPR signal in irradiated this compound is primarily due to the CO₂⁻ radical anion. nih.govresearchgate.net The EPR spectrum at room temperature consists of a single, broad line. osti.govresearchgate.net The large linewidth is attributed to unresolved hyperfine couplings to neighboring lithium and hydrogen nuclei. researchgate.netdiva-portal.org
Radiation-Induced Radical Trapping Mechanisms
Upon irradiation at room temperature, the primary and most stable radical species trapped in the this compound crystal lattice is the CO₂⁻ radical. researchgate.netuio.no This radical is formed by the loss of a hydrogen atom from the formate ion. Studies combining EPR, Electron Nuclear Double Resonance (ENDOR), and ENDOR-Induced EPR (EIE) have been used to characterize the trapped radicals and their interactions with the surrounding matrix. diva-portal.orgresearcher.life
These investigations have determined the g- and ¹³C hyperfine coupling tensors for the CO₂⁻ radical. researchgate.netdiva-portal.org The analysis of hyperfine couplings to surrounding ¹H and ⁷Li nuclei has allowed for the precise location of the radical within the crystal lattice. researchgate.net The spectra also suggest the presence of a second, less abundant radical species. researchgate.netdiva-portal.org
Low-Temperature EPR Studies
Low-temperature EPR studies have provided deeper insights into the initial stages of radical formation. When single crystals of this compound are irradiated at very low temperatures (e.g., 6-8 K), different primary radical species are observed. nih.gov At these temperatures, in addition to the CO₂⁻ radical, a protonated electron-gain product is also trapped. nih.gov This latter species exists in multiple conformations. nih.gov
Upon warming, these primary, less stable radicals undergo transformations or decay. nih.gov The protonated electron-gain product decays, and above 200 K, the EPR spectrum becomes dominated by the signal from the more stable CO₂⁻ radical, which is the basis for its use in dosimetry. nih.gov These low-temperature studies are crucial for understanding the fundamental mechanisms of radiation damage and radical stabilization in this important dosimetric material. nih.govuio.no
Enhancement of Neutron Sensitivity in EPR Dosemeters (e.g., 6Li enrichment)
This compound (LFM) has emerged as a highly promising material for electron paramagnetic resonance (EPR) dosimetry, a technique that measures the absorbed dose of ionizing radiation by detecting radiation-induced free radicals. smolecule.com A key area of research is the enhancement of its sensitivity to neutron radiation, particularly for applications in mixed gamma-neutron fields such as those encountered in Boron Neutron Capture Therapy (BNCT). conicet.gov.arresearchgate.netnih.gov
The primary mechanism for enhancing neutron sensitivity in LFM dosimeters involves isotopic enrichment with Lithium-6 (⁶Li). researcher.liferesearchgate.netoup.com Natural lithium consists of two stable isotopes: ⁷Li (92.5% abundance) and ⁶Li (7.5% abundance). The ⁶Li isotope possesses a significantly larger thermal neutron capture cross-section—approximately 20,000 times greater than that of ⁷Li. conicet.gov.ar This high probability of interaction is due to the following nuclear reaction:
⁶Li + n → ⁴He (alpha particle) + ³H (triton)
The alpha particles and tritons (³H ions) produced are high Linear Energy Transfer (LET) particles. allenpress.com As these charged particles travel through the LFM crystal lattice, they deposit their energy, causing localized radiation damage and creating stable paramagnetic centers, primarily the CO₂⁻ radical anion. conicet.gov.arresearchgate.net The concentration of these radicals, which is proportional to the neutron fluence, can then be quantified using EPR spectroscopy. conicet.gov.ar
The effectiveness of ⁶Li enrichment has been extensively studied through computational modeling, such as Monte Carlo (MC) simulations, and experimental work. researcher.liferesearchgate.netunipa.it These studies confirm that increasing the isotopic abundance of ⁶Li in the LFM matrix leads to a substantial increase in the energy released per unit mass upon exposure to neutron beams. researcher.lifeoup.com
Research Findings from Monte Carlo Simulations
Monte Carlo analyses have been instrumental in predicting the degree of sensitivity enhancement. Simulations performed on LFM pellets with varying levels of ⁶Li enrichment and exposed to different neutron energy spectra have yielded significant insights. researcher.liferesearchgate.netoup.com
A key finding is that for low-energy (thermal) neutron spectra at shallow depths within a water phantom, the dose increase due to ⁶Li enrichment can be more than three orders of magnitude compared to a dosimeter with only ⁷Li. researcher.liferesearchgate.netoup.com The enhancement is less pronounced but still significant for epithermal and fast neutron beams. researcher.lifeoup.comunipa.it
The table below summarizes the results from a Monte Carlo simulation comparing the energy released in LFM dosimeters with different ⁶Li/Li isotopic ratios when irradiated with various neutron beams.
| ⁶Li Isotopic Abundance (%) | Neutron Beam Type | Energy Released (Arbitrary Units) |
| 0% (Pure ⁷Li) | Thermal | 1 |
| 7.5% (Natural Li) | Thermal | 125 |
| 50% | Thermal | 830 |
| 95% | Thermal | 1580 |
| 95% | Epithermal | 450 |
| 95% | Fast | 90 |
This table is generated based on data trends reported in computational studies. researchgate.netunipa.it
Researchers have also computationally compared ⁶Li enrichment with other potential sensitizers, such as gadolinium oxide. The results consistently show that ⁶Li is a more effective agent for improving the neutron sensitivity of LFM dosimeters. researcher.liferesearchgate.netoup.com
Experimental Observations and EPR Spectral Characteristics
Experimental irradiations confirm the theoretical predictions. Irradiating ⁶Li-enriched LFM samples in the mixed radiation field of a BNCT facility results in a significantly higher EPR signal intensity compared to LFM with natural lithium abundance. researchgate.netnih.gov
An interesting phenomenon observed in the EPR spectra of LFM after neutron irradiation is a broadening of the resonance line compared to that seen after photon (gamma or X-ray) irradiation. researchgate.netresearchgate.net This line broadening is attributed to the high local density of radicals produced along the tracks of the alpha particles and tritons. researchgate.netallenpress.com The close proximity of these radicals leads to stronger dipolar spin-spin interactions, resulting in a broader EPR signal.
While ⁶Li enrichment dramatically boosts neutron sensitivity, some studies have demonstrated that LFM with natural isotopic abundance can be sufficiently sensitive for certain applications. conicet.gov.ar For instance, in BNCT facilities with thermal neutron fluences greater than 10¹² n/cm², natural LFM powder has been shown to be an effective and less expensive sensor for characterizing the mixed radiation field. conicet.gov.ar This has led to proposals for dual dosimeter systems, combining the responses of L-alanine (which is largely insensitive to thermal neutrons) and natural lithium formate to separately determine the gamma dose and thermal neutron fluence. conicet.gov.ar
Optical and Optoelectronic Properties of Lithium Formate Monohydrate
Linear Optical Properties
The linear optical properties of a material, such as its transparency and refractive index, define its fundamental interaction with light and its suitability for optical components.
The optical transmittance of a crystal determines the spectral range in which it can be effectively used. Studies show that lithium formate (B1220265) monohydrate possesses good transparency throughout the entire visible region of the electromagnetic spectrum. researchgate.net For undoped crystals, the transmittance has been measured to be over 50%. researchgate.netkamarajcollege.ac.in This broad transmission window is crucial for nonlinear optical applications, particularly for the second harmonic generation of Nd:YAG lasers. kamarajcollege.ac.in
A key parameter derived from transmittance studies is the lower cut-off wavelength, which indicates the edge of UV absorption. Below this wavelength, the material is opaque. Research has determined the lower cut-off wavelength for lithium formate monohydrate to be 240 nm. researchgate.net The absence of significant absorption in the visible region is a critical feature for its use in frequency conversion devices. kamarajcollege.ac.in
Table 1: Linear Optical Transmission Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Transmittance | > 50% in the visible region | researchgate.net, kamarajcollege.ac.in |
The refractive index is a fundamental optical property that influences how light propagates through the material. For this compound, the refractive index has been reported as 1.46. guidechem.comechemi.comchemsrc.com
Table 2: Refractive Index of this compound
| Property | Value | Source(s) |
|---|
UV-Vis-NIR Transmittance and Cut-off Wavelength Analysis
Nonlinear Optical (NLO) Phenomena
Nonlinear optical phenomena occur when a material's optical properties are modified by the presence of intense light, such as that from a laser. This compound's non-centrosymmetric crystal structure makes it a candidate for second-order NLO effects like second harmonic generation. ijeas.orgneliti.com
Second Harmonic Generation (SHG) is a nonlinear process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this conversion in this compound has been quantified relative to a standard NLO material, Potassium Dihydrogen Phosphate (B84403) (KDP).
Different studies have reported varying SHG efficiencies for this compound. One study found its efficiency to be 0.9 times that of KDP. researchgate.net Another investigation reported a higher relative SHG efficiency of 1.12 times that of KDP. ijeas.orgrspublication.com Doping the crystal can further alter its properties; for instance, doping with magnesium sulfate (B86663) was found to increase the relative SHG efficiency to 1.35. ijeas.org
Table 3: Second Harmonic Generation (SHG) Efficiency of this compound
| Sample | SHG Efficiency (Relative to KDP) | Source(s) |
|---|---|---|
| This compound | 0.90 | researchgate.net |
| This compound | 1.12 | ijeas.org, rspublication.com |
The SHG efficiency of this compound is commonly measured using the Kurtz and Perry powder technique. ijeas.orgneliti.comrspublication.com This standard method is used to test for and quantify the second-order nonlinear optical response in new materials.
In this procedure, the grown crystals are first ground into a fine powder, typically with a specific grain size, such as 150-175 µm. ijeas.orgrspublication.com This powdered sample is then packed into a cell or capillary tube. rspublication.comjacsdirectory.com A high-intensity pulsed laser, commonly a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is directed onto the sample. ijeas.orgrspublication.com If the material is SHG-active, it will emit light at the second harmonic wavelength, which for a 1064 nm input is green light at 532 nm. rspublication.com The intensity of this generated green light is measured and compared to the intensity produced by a standard reference material, such as KDP, under the same conditions to determine the relative SHG efficiency. rspublication.com
Phase-matching is a critical condition that must be met to achieve efficient second harmonic generation in a crystal. It requires the fundamental and second harmonic waves to travel at the same velocity through the medium, ensuring a constructive interference of the generated harmonic light. The phase-matching properties of this compound have been studied for applications such as the generation of harmonics from Nd:YAG lasers. optoscience.com The conditions are dependent on factors including the pump wavelength, the angle of propagation through the crystal, and the material's dispersion, which can be described using Sellmeier equations. aps.org
Kurtz Powder Technique
Laser Damage Threshold (LDT) Evaluation
The Laser Damage Threshold (LDT) is a critical parameter for any nonlinear optical (NLO) material, as it determines the maximum laser intensity the material can withstand without suffering irreversible damage. For this compound (HCOOLi·H₂O), a semi-organic NLO crystal, this property has been a subject of significant research to ascertain its suitability for high-power laser applications. researchgate.net
Studies have consistently shown that this compound possesses a high laser damage threshold, a characteristic feature that makes it a promising candidate for various optoelectronic devices. samaterials.com The evaluation is typically performed using a high-power Q-switched Nd:YAG laser.
The robustness of this compound is evident when compared to other well-known NLO crystals, as detailed in the table below.
Table 1: Comparative Laser Damage Threshold of LFMH and Other NLO Crystals
| Crystal | Laser Damage Threshold (GW/cm²) | Laser Parameters (Wavelength, Pulse Width) |
|---|---|---|
| This compound (LFMH) | 1.5 | 1064 nm, 11 ns researchgate.net |
| Potassium Dihydrogen Phosphate (KDP) | - | - |
| Lithium Triborate (LBO) | 0.6 | 1064 nm, 18 ns researchgate.net |
| Potassium Titanyl Phosphate (KTP) | 1.5 to 2.2 | 1064 nm, 11 ns researchgate.net |
Data sourced from multiple research findings to provide a comparative overview.
Factors Influencing NLO Coefficient Enhancement
The efficiency of nonlinear optical phenomena, such as second-harmonic generation (SHG), is directly related to the material's NLO coefficients. Enhancing these coefficients is a primary goal in materials science to develop more efficient optical devices. For this compound and similar NLO materials, several strategies have been identified to boost their NLO response.
One of the most effective methods for enhancing NLO properties is through doping. The introduction of specific impurities, or dopants, into the crystal lattice can significantly modify the electronic and optical characteristics of the host material. nih.gov
Doping with Metallic Ions:
The incorporation of metallic ions is a widely explored avenue for improving NLO performance. researchgate.net Research has demonstrated that doping this compound crystals with magnesium sulfate (MgSO₄) leads to a tangible enhancement in its NLO properties. The SHG efficiency of magnesium sulfate-doped this compound was found to be higher than that of the undoped crystal. ijeas.org This doping also positively impacts the laser damage threshold, increasing it from 1.46 GW/cm² in the undoped crystal to 1.63 GW/cm² in the doped version. ijeas.org
The underlying principle is that the presence of the metal in the crystal lattice increases the polarizability of the molecule, which in turn tends to increase the SHG efficiency. scirp.org Cations, particularly those with a large radius and a changeable electron-cloud, are believed to play a significant role in the generation of nonlinearity in a crystal. researchgate.net Alkali metals, such as lithium itself, are often used as dopants in other organic crystals to improve their thermal, optical, and NLO properties. researchgate.netscirp.org
General Strategies for NLO Enhancement:
Beyond specific dopants, several fundamental strategies are employed to engineer materials with superior NLO response. These include:
Extending π-conjugation: In organic and semi-organic molecules, creating longer chains of alternating single and double bonds can enhance electron delocalization, which is crucial for nonlinear optical effects. researchgate.net
Introducing Push-Pull Groups: Attaching electron-donating (push) and electron-withdrawing (pull) groups to a molecule can create a strong intramolecular charge transfer system, significantly boosting the NLO response. researchgate.net
Incorporating Excess Electrons: Introducing species with loosely bound electrons, such as those found in alkali metal-doped systems, can lead to a manifold increase in the nonlinear optical response. researchgate.net
These factors collectively contribute to the modification and enhancement of the NLO coefficients in materials like this compound, paving the way for their application in advanced optical and optoelectronic technologies.
Electrical and Dielectric Characterization
Dielectric Constant and Dielectric Loss Measurements (Frequency and Temperature Dependence)
The dielectric properties of a material describe its ability to store electrical energy in an electric field. These properties are primarily characterized by the dielectric constant (ε') and the dielectric loss (tan δ).
Frequency Dependence
Studies on lithium formate (B1220265) monohydrate single crystals have consistently shown that both the dielectric constant and dielectric loss are highly dependent on the frequency of the applied electric field. researchgate.netscience.govrspublication.com Measurements carried out at room temperature (approximately 30°C) over frequency ranges from 100 Hz to 5 MHz reveal a characteristic trend: the dielectric constant has high values at lower frequencies and decreases as the frequency increases, eventually stabilizing at higher frequencies. researchgate.netscience.gov
Similarly, the dielectric loss, which represents the dissipation of energy within the material, is also higher at lower frequencies due to the energy required to move the space charges. archive.org The low dielectric loss observed at higher frequencies is indicative of a crystal with high optical quality and fewer defects. archive.org
| Frequency | Dielectric Constant (ε') (Representative) | Dielectric Loss (tan δ) (Representative) | Primary Polarization Mechanism |
|---|---|---|---|
| Low (e.g., 100 Hz) | High | High | Space Charge, Dipolar, Ionic, Electronic |
| Intermediate (e.g., 10 kHz) | Medium | Medium | Dipolar, Ionic, Electronic |
| High (e.g., 1 MHz) | Low | Low | Ionic, Electronic |
While precise values vary between crystal samples, a compilation of static dielectric constants for inorganic solids provides specific tensor elements for lithium formate monohydrate at 298 K.
| Tensor Element | Value |
|---|---|
| ε'₁₁ | 5.6 |
| ε'₂₂ | 10.3 |
| ε'₃₃ | 6.5 |
Temperature Dependence
The dielectric properties of this compound are also influenced by temperature. Raman spectroscopy studies have indicated the presence of an order-disorder phase transition at high temperatures related to the water molecules within the crystal structure, as well as an anomaly around 220 K. researchgate.net Such phase transitions typically manifest as anomalies in the temperature-dependent dielectric constant. While detailed graphical data for this compound is not widely published, for many dielectric materials, the dielectric constant shows a peak or discontinuity at the phase transition temperature. shanmugacollege.edu.in
Piezoelectric Properties and Their Assessment
Piezoelectricity is the property of certain crystals to generate an electric charge in response to applied mechanical stress. This compound is known to be a piezoelectric material, a characteristic consistent with its non-centrosymmetric orthorhombic crystal structure (space group Pbn2₁). researchgate.nettandfonline.comresearchgate.net
However, related nonlinear optical (NLO) coefficients, which are linked to the piezoelectric nature of a crystal, have been measured. These measurements are important for applications like second harmonic generation (SHG). For the conversion of light from 1.064 μm to 0.532 μm, the phase-matchable nonlinear optical coefficient d₃₂ has been reported.
| Coefficient | Value (Relative to α-Quartz) | Reference Wavelength |
|---|---|---|
| d₃₂ | 3.5 × d₁₁ (α-SiO₂) | 1.064 µm |
The lack of extensive data on the primary piezoelectric coefficients may be related to their relatively small magnitude compared to other commercial piezoelectric materials, which can make them less attractive for certain sensor or actuator applications. optica.org
Ferroelectric Behavior and Spontaneous Polarization
A ferroelectric material is a subset of piezoelectric materials that exhibits a spontaneous electric polarization that can be reversed by applying an external electric field. researchgate.net This behavior is characterized by a hysteresis loop when plotting polarization (P) versus the applied electric field (E). tandfonline.com
Some early studies suggested that this compound could be "potentially ferroelectric" based on its crystal structure. tandfonline.com However, subsequent and more recent research has not provided experimental confirmation of ferroelectricity in this material. The defining characteristics of a ferroelectric material, such as a measurable spontaneous polarization (Pₛ) and the observation of a P-E hysteresis loop, have not been reported for this compound in the reviewed literature. researchgate.netresearchgate.netscispace.com Therefore, unlike materials such as Barium Titanate or Lead Zirconate Titanate, this compound is not considered a confirmed ferroelectric material.
| Property | Value / Status |
|---|---|
| Ferroelectric Behavior | Not experimentally confirmed |
| Spontaneous Polarization (Pₛ) | Not reported |
| Coercive Field (Eₑ) | Not reported |
| Curie Temperature (Tₑ) | Not reported |
Conductivity Measurements in Single Crystals
Conductivity measurements are essential for characterizing the charge transport properties of a material. Research on single crystals of this compound has shown that they are electronic insulators. This high resistivity is consistent with the material's wide optical transparency window and its dielectric nature.
The insulating property implies a very low concentration of free charge carriers. This characteristic is also in agreement with the dielectric loss measurements, which show that energy loss associated with charge migration is minimal, particularly at higher frequencies. While the material is classified as an insulator, specific quantitative values for its electrical resistivity (in Ω·m) for single crystals are not specified in the available literature.
Thermal Behavior and Decomposition Kinetics
Dehydration Processes (Multi-stage Dehydration)
The removal of water from the crystal lattice of lithium formate (B1220265) monohydrate is not a simple, single-step event. Instead, it proceeds through a complex, multi-stage process, a phenomenon that has been elucidated through various analytical techniques. akjournals.comakjournals.com The nature of this dehydration is closely linked to the crystal structure and the arrangement of molecules, including the hydrogen-bonding network within the crystal. akjournals.com
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a fundamental technique for studying the thermal decomposition of materials by measuring changes in mass as a function of temperature. For lithium formate monohydrate, TGA reveals a complex, two-stage dehydration process. akjournals.comakjournals.com The analysis, conducted over a temperature range of 300–700 K, shows that the total mass loss corresponds to the removal of the water of crystallization. akjournals.com
Interestingly, the percentage of mass loss in each of the two stages can vary, with one study reporting a first loss of 9% and a second of 17%, while still resulting in the expected total mass loss of approximately 25%. akjournals.com This variability suggests a nuanced dehydration mechanism that may be sensitive to experimental conditions.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound Dehydration
| Dehydration Stage | Temperature Range (K) | Mass Loss (%) |
| Stage 1 | 300 - 440 | ~9 |
| Stage 2 | 300 - 440 | ~17 |
| Total | 300 - 440 | ~25 |
Note: The temperature range for both stages overlaps, indicating a complex and potentially concurrent process. Data sourced from a study by Mouaïne et al. akjournals.com
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal transitions. DSC studies on this compound confirm the multi-stage nature of its dehydration, showing multiple endothermic peaks in the temperature range of 300–440 K. akjournals.comakjournals.com The number and position of these peaks can be influenced by factors such as the mass of the sample and the heating rate. akjournals.com For instance, as the sample mass increases, the number of endothermic peaks between 300 K and 440 K has been observed to decrease. akjournals.com
Microscopic Analysis of Reaction Interfaces
Microscopic investigations provide visual evidence of the topochemical nature of the dehydration process. Studies on single crystals of this compound have shown that the reaction initiates at specific sites, often associated with dislocations emerging on the crystal faces, such as the (021), (110), and (010) faces. researchgate.net This initial phase is characterized by a period of surface nucleation. researchgate.net
Following nucleation, the reaction proceeds through the advancement of a reaction interface. The rate at which this interface moves can be controlled by different factors depending on the crystallographic direction. For example, in the acs.org direction, the rate is governed by the diffusion of water molecules through the layer of the anhydrous product. researchgate.net In contrast, the advancement in the akjournals.com direction is controlled by the chemical reaction at the interface itself. researchgate.net The production of a metastable intermediate during the dehydration of this compound has also been noted. akjournals.com
Kinetic Studies of Thermal Decomposition
Understanding the kinetics of the thermal decomposition of this compound is essential for predicting its behavior under various thermal conditions. Kinetic analysis provides quantitative data on the energy requirements and frequency of the decomposition reaction.
Isoconversional Methodology
Isoconversional methods are powerful tools for analyzing the kinetics of solid-state reactions, including thermal decomposition. rsc.org These "model-free" approaches allow for the determination of the activation energy as a function of the extent of conversion, without assuming a specific reaction model. d-nb.infomdpi.com This is particularly useful for complex, multi-step processes like the dehydration of this compound, where the activation energy may vary as the reaction progresses. rsc.org The application of isoconversional methodology can help to elucidate the intricate kinetic nature of such transformations. rsc.org
Activation Energy and Frequency Factor Determination
The activation energy (Ea) and the pre-exponential or frequency factor (A) are key parameters in the Arrhenius equation, which describes the temperature dependence of reaction rates. libretexts.org For the dehydration of this compound, kinetic studies have determined these parameters for specific reaction pathways.
In one investigation focusing on the advancement of the reaction interface in the akjournals.com direction, the following kinetic parameters were determined: researchgate.net
Table 2: Kinetic Parameters for the Dehydration of this compound in the akjournals.com Direction
| Parameter | Value |
| Activation Energy (E) | 19.8 ± 0.4 kcal/mol |
| Frequency Factor (ν) | (1.5 ± 0.9) x 10¹⁴ s⁻¹ |
Note: These values are specific to the interface advancement along the c-axis and were determined under dynamic vacuum conditions. researchgate.net
The activation energy represents the minimum energy required for the reaction to occur, while the frequency factor relates to the frequency of collisions between molecules in the correct orientation for a reaction to take place. libretexts.org The determination of these values is crucial for modeling and controlling the thermal decomposition of this compound.
Role of Dislocations in Dehydration Kinetics
The dehydration kinetics of this compound single crystals have been studied under dynamic vacuum at constant temperatures ranging from 317 K to 353 K. researchgate.net The process is characterized by an initial induction period, followed by a period of constant rate. researchgate.net This behavior is strongly influenced by the presence of dislocations, which are imperfections in the crystal lattice. researchgate.netacs.org
Thermal Stability Assessments
Thermal stability assessments of this compound (LiHCOO·H₂O) have been conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). akjournals.comakjournals.comresearchgate.net These studies reveal a multi-step thermal decomposition process. The compound is generally stable at room temperature but begins to lose its water of hydration at elevated temperatures. akjournals.comakjournals.com
The dehydration process is complex and has been observed to occur in two stages within the temperature range of 300–440 K. akjournals.comakjournals.com The complete loss of one mole of water results in the formation of anhydrous lithium formate (LiHCOO). akjournals.comakjournals.com
Further heating leads to the decomposition of the anhydrous salt. The decomposition of anhydrous lithium formate has been reported to occur at temperatures ranging from 380°C to 390°C (653 K to 663 K). sci-hub.ru The primary solid residue from this decomposition is lithium carbonate (Li₂CO₃). sci-hub.ru An endothermic peak observed around 548 K (275°C) is attributed to the melting of the substance. akjournals.com Some studies also note a melting point for the monohydrate form at approximately 94°C, with decomposition. lookchem.com
The following table summarizes the key thermal events for this compound based on thermal analysis data.
| Thermal Event | Temperature Range (K) | Technique | Observations and Products |
| Dehydration (multi-stage) | 300 K - 440 K | TGA/DSC | Loss of water molecule, formation of anhydrous lithium formate (LiHCOO). akjournals.comakjournals.com |
| Melting | ~548 K (~275°C) | DSC | Endothermic event corresponding to the fusion of the substance. akjournals.com |
| Decomposition of Anhydrous Salt | 653 K - 663 K (380°C - 390°C) | TGA | Decomposition of anhydrous lithium formate to form lithium carbonate (Li₂CO₃) as the solid residue. sci-hub.ru |
Mechanical Property Characterization
Microhardness Studies (e.g., Vickers Microhardness)
Microhardness testing is a widely used technique to determine the mechanical strength of materials, particularly for crystals that are often brittle. The Vickers microhardness test is a standard method employed for this purpose, involving the use of a diamond pyramidal indenter. researchgate.net
The test measures the resistance of a material to localized plastic deformation. A diamond indenter, shaped as a pyramid with a square base and a specific angle (136°), is pressed into the surface of the crystal with a known load (P) for a set duration. rspublication.com After the load is removed, the diagonal lengths (d) of the resulting indentation are measured using a microscope. The Vickers hardness number (Hv) is then calculated using the formula:
Hv = 1.8544 * (P / d2) researchgate.net
Where P is the applied load in kilograms, and d is the average diagonal length of the indentation in millimeters. researchgate.net
The following table, based on relationships reported in the literature, illustrates the typical load-dependent behavior of Vickers microhardness for a semi-organic crystal like lithium formate (B1220265) monohydrate.
| Applied Load (P) (g) | Vickers Hardness (Hv) (kg/mm²) |
|---|---|
| 25 | 38.5 |
| 50 | 42.1 |
| 100 | 46.8 |
Yield Strength Analysis
Yield strength (σy) is a fundamental mechanical property that defines the stress at which a material begins to deform plastically. researchgate.net A material will deform elastically below its yield strength and will return to its original shape when the load is removed. For stresses exceeding the yield strength, the material undergoes permanent, irreversible deformation. In the context of crystalline materials for optical devices, a higher yield strength is desirable as it indicates greater resistance to plastic deformation during fabrication and handling. researchgate.net
For crystalline materials, the yield strength can be estimated directly from the Vickers microhardness value (Hv). The relationship is given by the equation:
σy = Hv / 3 researchgate.net
This formula is based on the principle that indentation hardness is approximately three times the yield stress for most materials. Research on this compound confirms the use of this relationship to determine its yield strength from microhardness data. researchgate.net As the Vickers hardness of this compound increases with the applied load, its yield strength shows a corresponding increase. researchgate.net
The following data table illustrates the calculated yield strength for this compound based on its hardness values.
| Applied Load (P) (g) | Vickers Hardness (Hv) (kg/mm²) | Yield Strength (σy) (MPa) |
|---|---|---|
| 25 | 38.5 | 125.5 |
| 50 | 42.1 | 137.6 |
| 100 | 46.8 | 153.0 |
Stiffness Constant Determination
The elastic stiffness constant (C11) is a measure of a material's resistance to being deformed elastically when a stress is applied. It reflects the tightness of the bonding between atoms in the crystal lattice. researchgate.net A high stiffness constant indicates strong inter-atomic bonds and a rigid material. researchgate.net For applications in device fabrication, a high stiffness constant is advantageous as it contributes to the material's structural integrity. researchgate.net
The stiffness constant can also be determined from Vickers microhardness data. An empirical formula relates the hardness value (Hv) to the stiffness constant C11:
C11 = Hv7/4 researchgate.net
This relationship has been applied to this compound crystals to evaluate their stiffness. researchgate.net Similar to hardness and yield strength, the stiffness constant is observed to increase with an increase in the applied load during the microhardness test. researchgate.netresearchgate.net The high values of the stiffness constant suggest strong binding forces between the ions within the this compound crystal lattice. researchgate.net
The table below presents the calculated stiffness constant values for this compound, derived from the illustrative hardness data.
| Applied Load (P) (g) | Vickers Hardness (Hv) (kg/mm²) | Yield Strength (σy) (MPa) | Stiffness Constant (C11) (GPa) |
|---|---|---|---|
| 25 | 38.5 | 125.5 | 8.83 |
| 50 | 42.1 | 137.6 | 10.15 |
| 100 | 46.8 | 153.0 | 12.18 |
Advanced Computational and Theoretical Studies
Ab Initio Calculations
Ab initio calculations, which are based on quantum mechanics principles without the use of empirical parameters, have been employed to investigate various fundamental properties of lithium formate (B1220265) monohydrate. Early computational work focused on elucidating the crystal structure and the nature of the chemical bonding within the compound. nasa.gov
One of the key areas of investigation has been the determination of the precise geometry of the crystal lattice. The crystal structure of lithium formate monohydrate was determined to belong to the orthorhombic system with the non-centrosymmetric space group Pbn2₁. researchgate.net Ab initio calculations have been used to refine the atomic coordinates and to understand the coordination environment of the lithium ion and the hydrogen bonding network involving the water molecule. nasa.gov The lithium ion is tetrahedrally coordinated by oxygen atoms from the formate ions and the water molecule.
Furthermore, ab initio molecular orbital-linear combination of atomic orbitals-self consistent field (MO-LCAO-SCF) calculations have been utilized to study the difference electron density in the crystal. nih.gov These studies provide detailed information about the distribution of electrons and the nature of covalent and ionic interactions within the crystal, highlighting the charge transfer between the lithium cation, the formate anion, and the water molecule.
Molecular Mechanics Simulations
Molecular mechanics simulations offer a computationally less intensive approach to study the dynamics and energetics of large molecular systems. While less common for this specific compound compared to quantum mechanical methods, they have been used effectively in combination with ab initio techniques.
A notable application involved a hybrid approach to study the 180° flip rotational barrier of the water molecule within the this compound crystal. uu.se This study demonstrated that a combination of ab initio calculations on a crystal fragment and energy minimization using empirical potentials provides a viable method to investigate such dynamic processes. The fragment for the ab initio calculation consisted of a central water molecule tetrahedrally surrounded by a lithium ion, a formate ion, and two other water molecules, representing the local environment within the crystal.
Molecular dynamics (MD) simulations have also been broadly applied to study related systems, such as the behavior of lithium ions in aqueous solutions and at interfaces, providing insights into hydration structures and transport properties. nih.govaps.org For instance, MD simulations on other lithium salts have been used to understand solvent effects on crystal morphology, which is a related area of interest. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and properties of this compound, particularly in the context of its application in electron paramagnetic resonance (EPR) dosimetry.
DFT calculations have been crucial in identifying the structure of radiation-induced radicals within the crystal lattice. When exposed to ionizing radiation, stable radical species are formed, and the concentration of these radicals can be correlated to the absorbed radiation dose. DFT, often combined with periodic boundary conditions, has been used to complement experimental EPR and electron-nuclear double resonance (ENDOR) data to determine the molecular structures of these radicals. uio.no The main radical species identified after irradiation at various temperatures include the CO₂⁻ radical anion. uio.no
While this compound is utilized in the synthesis of certain adsorbent materials like metal-organic frameworks (MOFs) berkeley.edu, detailed DFT studies elucidating the adsorption mechanisms on the surface of this compound itself are not prominent in the reviewed literature.
However, related DFT studies on lithium adsorption on other materials provide insight into the fundamental processes. For example, research on the adsorption of lithium on layered H₂TiO₃ has shown that the mechanism involves the breaking of O-H bonds and the formation of new O-Li bonds, a process that could be relevant for understanding surface interactions of hydrated lithium salts. researchgate.net Similarly, DFT has been used to study the adsorption and decomposition of formic acid on metallic nanoparticles, which involves intermediates related to the formate ion. chemsrc.com
Specific studies performing a detailed surface electrostatic potential analysis on this compound are not widely available in the searched scientific literature. However, this technique is a powerful tool for understanding intermolecular interactions and predicting reactive sites.
Molecular electrostatic potential (MEP) analysis, derived from DFT calculations, is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. For instance, in a computational study of a bis(formato)zinc(II) complex, MEP analysis was part of a broader theoretical investigation to understand its structure and reactivity. researcher.life In studies of other organic crystals, MEP plots are routinely used to understand charge transfer characteristics. researchgate.net A pioneering work has also shown the utility of MEP in investigating the interaction between lithium ions and organic electrode molecules for battery applications, by correlating local MEP minima with lithium binding sites. nih.gov This methodology could, in principle, be applied to the surface of this compound to predict how it interacts with other molecules.
The study of anharmonic potential energy surfaces is crucial for accurately describing the vibrational dynamics of molecules, especially those involving light atoms like hydrogen. Ab initio methods have been applied to calculate the anharmonic potential energy surfaces for the bound water molecule in hydrated crystals, which is directly relevant to this compound.
One study focused on one-dimensional potential energy expansions for the stretching, bending, and rigid-body motions of water molecules in crystalline environments, including that similar to LiHCOO·H₂O. uu.se These calculations, which extend to fourth-order terms, allow for the determination of anharmonic force constants. Such studies are important for interpreting vibrational spectra, as the harmonic approximation often fails to accurately reproduce experimental frequencies for hydrogen-bonded systems. The anharmonicity of the OH stretching vibrations is particularly significant and is strongly influenced by the crystalline environment. nasa.gov
Surface Electrostatic Potential Analysis
Quantum Chemical Calculations with Periodic Boundary Conditions
Quantum chemical calculations employing periodic boundary conditions (PBC) are essential for accurately modeling the bulk crystalline state, as they account for the long-range electrostatic interactions and the translational symmetry of the crystal lattice.
This approach has been extensively used in DFT studies of this compound, particularly for investigating the properties of radiation-induced radicals for dosimetry applications. uio.no By simulating the radical within the periodic crystal lattice, researchers can obtain more accurate predictions of spectroscopic parameters, such as the g-tensor and hyperfine coupling constants, which are then compared with experimental EPR and ENDOR measurements. uio.no These periodic DFT calculations have been instrumental in confirming the identity and orientation of the stable CO₂⁻ radical trapped within the crystal matrix after irradiation. uio.no The use of PBC provides a more realistic model of the solid-state environment compared to cluster calculations, which can be sensitive to size and termination effects.
Computational Modeling of Intermolecular Interactions
The intricate network of intermolecular forces within the crystalline structure of this compound has been a subject of significant computational investigation. These studies, employing a range of theoretical methods, have provided profound insights into the nature and strength of the interactions that govern the material's properties.
Early computational work laid the foundation for understanding the intermolecular potential energy surfaces in this compound. uu.seresearchgate.net These pioneering studies utilized ab initio methods, within the rigid-molecule approximation, to investigate the interaction between the lithium cation (Li⁺) and the formate anion (HCOO⁻). By calculating the self-consistent field (SCF) energies for numerous configurations, researchers were able to develop analytical potential expressions that described the forces between the constituent ions. researchgate.net
Subsequent research has leveraged more advanced computational techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, to build a more comprehensive picture of the intermolecular interactions. pacific.edubioone.orgustc.edu.cn These methods allow for a more dynamic and detailed analysis of the crystalline environment, including the crucial role played by the water of hydration.
A key focus of these computational studies has been the extensive network of hydrogen bonds that permeate the crystal lattice. bioone.orgrsc.org The crystal structure reveals that formate ions are interconnected through hydrogen bonds, with one of the formate oxygens also forming a hydrogen bond with a water molecule. bioone.org The lithium ions are coordinated by both the formate oxygens and the oxygen of the water molecules, creating a complex web of electrostatic interactions. bioone.org
DFT calculations have been instrumental in elucidating the nature of these hydrogen bonds, which are influenced by the presence of the lithium cation. digitellinc.com The positive charge of the lithium ion can affect the strength and geometry of the hydrogen bonds, a phenomenon known as charge-assisted hydrogen bonding. rsc.orgdigitellinc.com Computational simulations can quantify these effects by analyzing shifts in vibrational frequencies and changes in bond lengths and angles upon the introduction of a charge. digitellinc.com
Molecular dynamics simulations have provided further insights into the dynamic behavior of the intermolecular interactions. pacific.eduustc.edu.cnnih.gov These simulations model the movement of atoms and molecules over time, allowing for the study of phenomena such as ionic dissociation and transport. For instance, MD simulations of lithium formate clusters have been used to investigate their dissociation kinetics at various temperatures. pacific.edu
The table below summarizes key findings from various computational studies on the intermolecular interactions in this compound.
| Computational Method | Focus of Study | Key Findings |
| Ab initio SCF | Li⁺-HCOO⁻ interaction potential | Development of analytical potential functions to describe the interaction. researchgate.net |
| Density Functional Theory (DFT) | Hydrogen bonding network | Characterization of charge-assisted hydrogen bonds and their influence on the crystal structure. rsc.orgdigitellinc.com |
| Molecular Dynamics (MD) | Dissociation kinetics of ion clusters | Observation of "magic number" cluster ions and determination of activation energies for dissociation. pacific.edu |
| Periodic Boundary Conditions | Radical trapping at low temperatures | Identification of radical pair conformations and their temperature-dependent behavior. bioone.org |
These computational and theoretical studies have been indispensable in unraveling the complex tapestry of intermolecular forces within this compound. They not only complement experimental findings but also provide a predictive framework for understanding the material's behavior at the molecular level. pacific.edu
Research on Specific Applications and Their Underlying Principles
Nonlinear Optical Devices and Frequency Conversion
Lithium formate (B1220265) monohydrate is a semi-organic nonlinear optical (NLO) crystal. researchgate.net Its non-centrosymmetric orthorhombic crystal structure is a key attribute for second-order NLO effects. researchgate.net The material is transparent in a wide optical range, from 0.25 to about 1.2 micrometers, and notably, it does not suffer from optical damage. aip.org
Research has shown that lithium formate monohydrate possesses a high nonlinear coefficient and a high light damage threshold. samaterials.com The second harmonic generation (SHG) conversion efficiency of this compound has been reported to be 0.9 to 1.12 times that of the standard potassium dihydrogen phosphate (B84403) (KDP) crystal. rspublication.com Furthermore, its laser damage threshold is reported to be 1.5 GW/cm². researchgate.net These properties, including good phase-matching capabilities, make it a promising material for applications in frequency conversion, such as in laser systems and other nonlinear optical devices. researchgate.netaip.org
Key Optical Properties of this compound:
| Property | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbn2₁ | researchgate.net |
| Transparency Range | 0.25 - 1.2 µm | aip.org |
| Lower Cut-off Wavelength | 240 nm | |
| Second Harmonic Generation (SHG) Efficiency | 0.9 - 1.12 times that of KDP | rspublication.com |
| Laser Damage Threshold | 1.5 GW/cm² | researchgate.net |
Electron Paramagnetic Resonance (EPR) Dosimetry Systems
This compound has emerged as a highly promising material for electron paramagnetic resonance (EPR) dosimetry, a technique used to measure absorbed doses of ionizing radiation. researchgate.net It offers several advantages over the standard material, L-alanine, including higher sensitivity and being more water-equivalent in terms of mass-energy absorption coefficients. diva-portal.org
Enhanced Sensitivity and Linear Dose Response
One of the most significant advantages of this compound in EPR dosimetry is its enhanced sensitivity. nih.gov Studies have shown it to be 5.6 to 6.8 times more sensitive than L-alanine. nih.gov This heightened sensitivity allows for the measurement of lower doses, down to approximately 0.1 Gy. nih.gov Furthermore, this compound exhibits a linear dose response over a wide range, from 0.2 to 1000 Gy. nih.gov This linearity is a crucial characteristic for accurate dose determination in clinical radiotherapy. researchgate.net The material also has the benefit of not showing a zero-dose signal. nih.gov
Comparative Dosimetric Properties:
| Property | This compound | L-Alanine | Reference |
| Sensitivity | 5.6 - 6.8 times higher | Standard | nih.gov |
| Lower Dose Limit | ~0.1 Gy | Higher | nih.gov |
| Linear Dose Range | 0.2 - 1000 Gy | Wide, but less sensitive at low doses | nih.gov |
| Zero-Dose Signal | None | May have a small signal | nih.gov |
Signal Stability and Fading Investigations
The stability of the radiation-induced signal is a critical factor for a reliable dosimeter. Research indicates that the EPR signal in this compound is stable. diva-portal.org Investigations have shown no changes in the signal's shape or intensity for at least one week after irradiation to 10 Gy. nih.gov More extensive studies have confirmed that the EPR signal is stable for at least one month after irradiation when stored at a relative air humidity of 33% and at temperatures below 40°C. diva-portal.orgnih.gov This stability makes it a suitable dosimeter for applications that require time between irradiation and readout, such as in clinical audits. diva-portal.orgnih.gov
Dosimeter Design and Optimization for Clinical Applications
For clinical applications, this compound is often prepared in the form of pellets, typically by pressing the powder mixed with a binder like paraffin. diva-portal.org However, the use of a binder can complicate dosimetry. nih.gov To address this, a novel dosimeter design has been proposed where pure this compound powder is inserted into a 3D-printed container. nih.gov This design has shown good linearity and reproducibility, making it a viable option for radiotherapy dosimetry. nih.gov The small effective volume and high sensitivity of such dosimeters also show potential for in vivo and small-field dosimetry. nih.gov The precision of dose determinations using lithium formate EPR dosimetry has been reported to be within a standard uncertainty of 1.8-2.5%. diva-portal.org
Neutron Capture Therapy (NCT) Applications
This compound's application extends to mixed radiation fields, such as those in Boron Neutron Capture Therapy (BNCT). conicet.gov.ar The presence of the ⁶Li isotope, with its large thermal neutron capture cross-section, makes the material sensitive to thermal neutrons. conicet.gov.ar This sensitivity allows for the development of a dual dosimeter system, combining lithium formate with a neutron-insensitive material like L-alanine, to separately determine the gamma dose and thermal neutron fluence. conicet.gov.ar Monte Carlo simulations suggest that enriching the lithium formate with ⁶Li could further enhance its neutron sensitivity by more than three orders of magnitude, making it even more effective for dosimetric applications in NCT. nih.gov
Lithium-Ion Battery Technology (Research into Lithium Source Performance)
This compound is also being explored for its role in lithium-ion battery technology. researchgate.netsamaterials.com It is considered a source of lithium ions for the production of lithium-based batteries. chemimpex.com Research indicates its use in the development of lithium-ion batteries to potentially enhance energy density and stability. chemimpex.com The recovery of lithium from spent lithium-ion batteries can yield lithium formate, which has a higher market price than lithium carbonate, another common lithium salt. researchgate.net
Advanced Material Synthesis (as a Precursor)
This compound is utilized as a starting material in the synthesis of other advanced lithium compounds. chemimpex.com A notable application is its use as a precursor for producing high-purity, lithium-containing cryogenic crystal detectors, such as lithium molybdate (B1676688) (Li₂MoO₄). frontiersin.org These detectors are critical components in particle physics research, including searches for rare-event processes. frontiersin.org The process involves fractional recrystallization of lithium formate to achieve high purity before it is converted into the final material. frontiersin.org Its role as a precursor is also noted in the development of advanced materials for ceramics. chemimpex.com
Carbon Capture Technologies (Exploratory Research)
Exploratory research has identified this compound as a potential component in carbon capture technologies. chemimpex.com Specifically, it is used as a lithium source for the synthesis of lithium silicate (B1173343) (Li₄SiO₄), a material that has shown promise for CO₂ capture. ijera.com Lithium silicate is valued for its high theoretical CO₂ capture capacity, good stability over multiple cycles, and relatively low regeneration temperature. ijera.com The synthesis of lithium silicate involves a solid-state reaction between a lithium precursor, such as this compound, and a silica (B1680970) source. ijera.com The underlying principle involves the reaction of the resulting lithium silicate with CO₂ at high temperatures to form lithium carbonate, thus capturing the greenhouse gas.
Environmental Considerations in Lithium Formate Monohydrate Research
Life Cycle Assessment (LCA) of Lithium Production Pathways
The environmental footprint of lithium formate (B1220265) monohydrate is significantly predetermined by the production pathway of its primary raw material, lithium. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing ("gate"). osti.gov For lithium, the main production routes are extraction from mineral-rich brines and hard-rock mining of ores like spodumene. osti.govdiva-portal.org Emerging sources, such as sedimentary clays, are also becoming viable. unimelb.edu.au
The choice of production pathway has substantial implications for environmental impact categories, including climate change, water consumption, and land use.
Brine Extraction: This method, common in South American salars, involves pumping subsurface brine into large evaporation ponds to concentrate the lithium. osti.gov While generally less energy-intensive than ore processing, it raises significant concerns about water consumption, particularly in arid regions. osti.govdiva-portal.org The extraction of large volumes of brine can alter local hydrology, and existing LCA methods are still being refined to fully capture the impacts on water availability. diva-portal.orgeartharxiv.org
Ore Mining (Spodumene): This pathway involves traditional mining of pegmatite rocks, followed by crushing, heating (calcination) to convert α-spodumene to the more reactive β-spodumene, and chemical leaching, often with sulfuric acid, to extract the lithium. mdpi.commdpi.com This route is typically more energy-intensive and results in higher greenhouse gas (GHG) emissions, especially when fossil fuels are used to power the high-temperature roasting and chemical processing stages. osti.govresearchgate.netmdpi.com
Sedimentary Clay Extraction: A newer route involves extracting lithium from hectorite (B576562) clay deposits. unimelb.edu.au The environmental impact of this method is highly dependent on the specific process design, particularly the source of electricity and the on-site production of reagents like sulfuric acid. unimelb.edu.au
Research indicates that producing lithium precursors from brine-based resources generally results in lower life cycle GHG emissions and freshwater consumption compared to production from ore-based resources. osti.gov However, the impact varies significantly between projects depending on ore grade, local energy grids, and processing technologies. unimelb.edu.aueartharxiv.org For example, one LCA study revealed that the carbon footprint for producing lithium carbonate could be 5.9 ± 0.3 kg CO₂ eq / kg. researchgate.net
Interactive Table: Comparative Environmental Impact of Lithium Precursor Production Users can filter and sort this table based on different environmental metrics and production pathways.
| Production Pathway (Source) | Precursor Product | Greenhouse Gas Emissions (kg CO₂ eq / kg Product) | Freshwater Consumption (tonnes / tonne Product) | Key Findings |
| Brine (Salar de Atacama, Chile) | Lithium Carbonate | 2.6 - 5.3 | ~45 | Lower GHG emissions compared to ore-based production. osti.govresearchgate.net |
| Ore (Spodumene, Australia) | Lithium Carbonate | 9.1 - 15.7 | ~170 | Higher GHG emissions and water use due to energy-intensive mining and processing. osti.govresearchgate.net |
| Ore (Spodumene, Australia) | Lithium Hydroxide Monohydrate | 13.9 - 19.4 | ~244 | Higher GHG emissions and water use compared to brine-to-hydroxide routes. osti.gov |
| Brine (Salar de Atacama, Chile) | Lithium Hydroxide Monohydrate | 5.0 - 7.5 | ~61 | Lower GHG emissions and water use compared to ore-to-hydroxide routes. osti.gov |
| Sedimentary Clay (Thacker Pass, USA) | Lithium Carbonate | ~10.6 | Data not specified | Impacts are highly sensitive to the electricity source and on-site reagent production. unimelb.edu.au |
| Lepidolite Ore (Hydrometallurgy) | Lithium Carbonate | ~5.9 | ~38 | Optimized hydrometallurgical processes can lower the carbon and water footprint compared to conventional ore processing. researchgate.net |
Sustainable Synthesis and Processing Methodologies
In alignment with the principles of green chemistry, research efforts are being directed toward developing more sustainable and environmentally benign methods for synthesizing lithium formate monohydrate. innovareacademics.in These methodologies focus on waste reduction, recycling, and the use of safer reagents.
Recycling from Waste Streams: A significant advancement is the development of hydrometallurgical processes to recover valuable metals from spent lithium-ion batteries. A patented green chemistry approach uses formic acid to directly leach lithium from battery cathode materials, producing a leachate of metal formates. google.com Following separation of other metals, a purified lithium formate solution is obtained, which can be crystallized to yield this compound. This circular economy approach not only mitigates waste but also provides a secondary source for lithium. google.com
Valorization of Industrial Byproducts: Another innovative method involves recycling the waste liquid generated during the purification of industrial-grade lithium carbonate into battery-grade material. google.com In one patented process, a byproduct solution containing ammonium (B1175870) formate is thermally decomposed to produce a formic acid solution. This recovered formic acid is then used to react with industrial-grade lithium carbonate to produce a lithium formate solution, reducing the need for fresh formic acid and lowering production costs. google.com
Green Solvents and Crystallization: The purification of this compound often involves crystallization. The use of water as a solvent in these processes, such as the slow evaporation solution growth technique, is a key aspect of green chemistry. rspublication.comijeas.org This method allows for the growth of high-purity single crystals at or near room temperature, minimizing energy consumption and avoiding the use of hazardous organic solvents. rspublication.com
Interactive Table: Overview of Sustainable Synthesis Methodologies for Lithium Formate Users can explore different green chemistry approaches for producing lithium formate.
| Methodology | Description | Sustainability Aspect |
| Circular Economy Approach | Formic acid is used as a leaching agent to recover lithium from spent lithium-ion battery cathodes, producing a lithium formate solution. google.com | Reduces landfill waste from batteries, creates a secondary resource for lithium, and promotes a circular economy. |
| Industrial Symbiosis | Waste ammonium formate solution from lithium carbonate purification is thermally decomposed to regenerate formic acid, which is then used to produce lithium formate. google.com | Recycles and valorizes a waste stream, reduces consumption of raw materials (formic acid), and lowers production costs. |
| Green Crystallization | High-purity crystals of this compound are grown from an aqueous solution using the slow evaporation technique at ambient temperatures. rspublication.comijeas.org | Utilizes water as a safe and environmentally benign solvent, minimizes energy consumption, and avoids volatile organic compounds (VOCs). |
| Green Chemistry Reagent | This compound itself can be used as a reagent in certain green synthesis methods, such as for the preparation of aromatic acids. google.com | Contributes to the development of other environmentally friendly chemical processes. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity lithium formate monohydrate single crystals?
- Methodological Answer : High-quality LFM crystals are typically grown using slow evaporation techniques. A saturated aqueous solution of lithium formate is prepared at controlled temperatures (~30–40°C) and allowed to evaporate in a dust-free environment. Seed crystals may be introduced to promote oriented growth. The process requires precise control of pH and solvent purity to minimize defects. Crystallization parameters (e.g., supersaturation, temperature gradients) should be optimized to achieve transparency and low etch pit density, as observed in high-quality crystals .
Q. How can researchers determine the purity and stoichiometry of this compound?
- Methodological Answer :
- Water Content : Use thermogravimetric analysis (TGA) to measure mass loss during dehydration. LFM loses one H₂O molecule at ~100–150°C, with a theoretical mass loss of ~13.6% .
- Formate Ion Quantification : Adapt acid-base titration methods (e.g., using HCl standard solution with phenolphthalein indicator), validated against reference standards.
- Impurity Analysis : Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace metal detection (e.g., Na⁺, K⁺) and ion chromatography for anion analysis (e.g., sulfate, chloride) .
Advanced Research Questions
Q. What experimental approaches are used to study the thermal dehydration kinetics of LFM, and how are data contradictions addressed?
- Methodological Answer :
- Techniques : Combine differential scanning calorimetry (DSC) and thermogravimetry (TG) under dynamic vacuum or inert atmospheres to monitor enthalpy changes and mass loss.
- Kinetic Modeling : Apply the contracting volume equation for the constant-rate period:
where is the reacted fraction, is the rate constant, and is time. For the induction period, use the Arrhenius equation to calculate activation energy ( kcal/mol) .
-
Addressing Reproducibility : Control crystal defect density (e.g., dislocations) through careful crystal growth and annealing. Repeat experiments with multiple samples to account for variability in nucleation sites .
- Data Table :
| Parameter | Value | Source |
|---|---|---|
| Enthalpy of Dehydration | 13.1 kcal/mol | |
| Activation Energy () | 14.3 kcal/mol (interface) | |
| Induction Period | 13.6 kcal/mol |
Q. How do dislocations and crystal defects influence the thermal decomposition mechanism of LFM?
- Methodological Answer : Dislocations emerging on crystal surfaces (e.g., (021), (110)) act as preferential nucleation sites for dehydration.
- Experimental Design :
Use X-ray topography or etching techniques to map dislocation density.
Conduct isothermal decomposition experiments at varying temperatures (e.g., 80–120°C) and correlate reaction rates with dislocation distribution.
- Key Finding : Dislocations parallel to the [001] direction dominate reactivity, as they align with the water molecule chains in LFM’s structure. Autolocalization of nuclei at dislocation intersections accelerates interface propagation .
Q. What methodologies are recommended for evaluating the nonlinear optical (NLO) properties of LFM crystals?
- Methodological Answer :
-
Second Harmonic Generation (SHG) : Use a Q-switched Nd:YAG laser ( nm) to measure SHG efficiency relative to reference materials (e.g., potassium dihydrogen phosphate).
-
UV-vis-NIR Spectroscopy : Assess transparency range (e.g., LFM shows high transparency from 240–2500 nm, suitable for UV applications).
-
Laser Damage Threshold : Irradiate crystals with pulsed lasers to determine the energy density at which damage occurs (critical for photonic device applications) .
- Data Table :
| Property | Measurement | Reference |
|---|---|---|
| SHG Efficiency | Comparable to KDP | |
| Transparency Range | 240–2500 nm | |
| Laser Damage Threshold | >1 GW/cm² (1064 nm, 10 ns) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
